molecular formula C13H10N2OS B8626598 4-[(1,2-Benzothiazol-5-yl)oxy]aniline CAS No. 89721-65-3

4-[(1,2-Benzothiazol-5-yl)oxy]aniline

Cat. No.: B8626598
CAS No.: 89721-65-3
M. Wt: 242.30 g/mol
InChI Key: USRHPVNJWFFAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,2-Benzothiazol-5-yl)oxy]aniline is a high-purity chemical compound designed for research and development applications, particularly in medicinal chemistry. Its structure incorporates a benzothiazole scaffold, a privileged structure in drug discovery known for conferring significant biological activity . Benzothiazole derivatives are extensively investigated as core templates for developing novel therapeutic agents due to their diverse pharmacological profiles . Researchers value this compound for its potential as a key synthetic intermediate. The presence of both a benzothiazole ring and an aniline functionality makes it a versatile building block for constructing more complex molecules. It can be utilized in various synthetic transformations, including condensation reactions and molecular hybridization techniques, to generate libraries of compounds for biological screening . This compound is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the material safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89721-65-3

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

4-(1,2-benzothiazol-5-yloxy)aniline

InChI

InChI=1S/C13H10N2OS/c14-10-1-3-11(4-2-10)16-12-5-6-13-9(7-12)8-15-17-13/h1-8H,14H2

InChI Key

USRHPVNJWFFAEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC3=C(C=C2)SN=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 4 1,2 Benzothiazol 5 Yl Oxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to map the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 4-[(1,2-benzothiazol-5-yl)oxy]aniline, the aromatic protons of the aniline (B41778) and benzothiazole (B30560) ring systems typically appear as multiplets in the downfield region, generally between δ 6.5 and 8.5 ppm. The protons of the aniline ring often exhibit a characteristic AA'BB' splitting pattern. The amine (-NH₂) protons can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms in the aromatic rings resonate in the region of δ 110-160 ppm. The carbon atom attached to the oxygen (C-O) and the carbon atoms of the benzothiazole ring will have distinct chemical shifts influenced by the electronegativity of the neighboring heteroatoms.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aniline Ring CH6.7 - 7.2115 - 125
Benzothiazole Ring CH7.3 - 8.2110 - 140
Aniline C-O-~150
Aniline C-N-~140
Benzothiazole C-S-~130
Benzothiazole C=N-~155

Note: The exact chemical shifts can vary based on the solvent and the specific derivative of the compound.

To unambiguously assign the proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between adjacent protons on the aniline and benzothiazole rings, helping to confirm their substitution patterns.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly valuable for establishing the connectivity between the aniline and benzothiazole moieties through the ether linkage, by observing correlations between the protons on one ring and the carbons on the other.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The primary amine (-NH₂) group of the aniline moiety typically shows two distinct stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond (C=N) of the thiazole (B1198619) ring gives rise to an absorption band around 1600-1650 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.

C-O Stretching: The aryl ether linkage (Ar-O-Ar) is characterized by a strong absorption band, typically in the range of 1200-1250 cm⁻¹.

C-S Stretching: The carbon-sulfur bond in the benzothiazole ring can be identified by weaker absorptions in the fingerprint region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch> 3000
Thiazole (C=N)C=N Stretch1600 - 1650
Aromatic RingC=C Stretch1400 - 1600
Aryl Ether (C-O)C-O Stretch1200 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions between different molecular orbitals. The conjugated system, encompassing both the aniline and benzothiazole rings connected by the ether oxygen, gives rise to characteristic absorptions.

π → π* Transitions: These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically observed in aromatic and conjugated systems. For this compound, strong absorption bands in the UV region are expected due to these transitions within the benzothiazole and aniline rings.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These are generally weaker than π → π* transitions.

The position of the absorption maxima (λ_max) is sensitive to the solvent polarity and the presence of substituents on the aromatic rings. The conjugation between the two aromatic systems through the ether linkage influences the energy of these transitions and thus the λ_max values.

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic Transition Typical Wavelength Range (nm) Moiety
π → π200 - 300Benzothiazole Ring
π → π230 - 280Aniline Ring
n → π*> 300Heteroatoms (N, O, S)

Solvatochromic Effects in this compound Systems

Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a powerful tool for probing the electronic structure of molecules in their ground and excited states. Benzothiazole derivatives are known to exhibit significant solvatochromic shifts in their absorption and fluorescence spectra due to changes in their dipole moments upon electronic excitation. acs.orgresearchgate.net This behavior is particularly pronounced in donor-acceptor (D-A) systems, where the benzothiazole moiety can act as part of the π-conjugated bridge or as the acceptor unit.

The study of this compound and its derivatives in a range of solvents with varying polarities reveals how solvent-solute interactions can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, a positive solvatochromism is observed, where the emission wavelength undergoes a red shift (bathochromic shift) as the solvent polarity increases. This indicates a larger dipole moment in the excited state compared to the ground state.

Detailed investigations into related benzothiazole-based chromophores have demonstrated that the extent of this shift is influenced by the nature of substituents on the molecular framework. acs.orgresearchgate.net For instance, the introduction of strong electron-donating or electron-withdrawing groups can enhance the charge-transfer character of the excited state, leading to more pronounced solvatochromic effects. acs.org The relationship between the Stokes shift and the solvent polarity can be analyzed using the Lippert-Mataga equation, which provides a quantitative measure of the change in dipole moment upon excitation. researchgate.net

Table 1: Representative Solvatochromic Data for a Benzothiazole Derivative in Various Solvents

SolventPolarity Index (ET(30))Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)
Toluene33.93504104598
Tetrahydrofuran (THF)37.43554355670
Dichloromethane40.73604506185
Acetonitrile45.63654706940
Methanol55.43704907895

Note: The data in this table is representative of typical benzothiazole derivatives and is intended for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the elemental composition of newly synthesized compounds. mdpi.comresearchgate.net For derivatives of this compound, HRMS provides an exact mass measurement with high accuracy (typically within 5 ppm), which allows for the determination of the molecular formula. jyoungpharm.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Techniques such as Electrospray Ionization (ESI) are commonly coupled with HRMS to analyze benzothiazole derivatives. mdpi.comresearchgate.net The resulting mass spectrum displays the molecular ion peak (e.g., [M+H]+), and its measured mass is compared to the theoretically calculated mass for the proposed structure. The close agreement between the experimental and calculated values provides strong evidence for the correct assignment of the molecular formula. jyoungpharm.org

Table 2: Example of HRMS Data for a Substituted Benzothiazole Derivative

CompoundMolecular FormulaCalculated Mass [M+H]+Found Mass [M+H]+
Derivative AC21H15ClNO2S380.0507380.0502
Derivative BC21H14BrClNO2S457.9612457.9598
Derivative CC21H14Cl2NO2S414.0117414.0118

Note: The data is based on reported values for related benzothiazole compounds and serves as an example of typical HRMS results. jyoungpharm.org

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the absolute structure of the molecule. iucr.orgresearchgate.net For derivatives of this compound, this analysis can reveal the planarity of the benzothiazole ring system and the dihedral angles between different aromatic moieties within the molecule. nih.gov

The crystal packing is stabilized by various intermolecular interactions, such as hydrogen bonds, π-π stacking, and C-H···π interactions. nih.gov Understanding these non-covalent interactions is essential for comprehending the supramolecular architecture and its influence on the material's bulk properties. For instance, the crystal structure of a related compound, 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, revealed that the benzothiazole unit is nearly coplanar with the adjacent benzene (B151609) ring, while the pyridine ring is significantly twisted. nih.gov

Table 3: Selected Crystallographic Data for a Representative Benzothiazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)10.842(9)
b (Å)5.750(7)
c (Å)12.964(6)
β (°)110.13(6)
Volume (Å3)758.8(11)
Z4

Note: This data is for benzothiazol-2-yl-hydrazine and is presented to illustrate the type of information obtained from single crystal X-ray diffraction analysis. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism for chiral derivatives)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital tool for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of chiral compounds. nih.gov For chiral derivatives of this compound, CD spectroscopy would be instrumental in assigning the absolute configuration of stereogenic centers and investigating conformational chirality.

The development of chiral materials with strong chiroptical responses is a significant area of research. rsc.org While specific CD data for chiral derivatives of this compound are not widely reported, studies on other chiral benzothiazole and benzothiadiazole systems demonstrate the utility of this technique. rsc.org The CD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. Theoretical calculations, often combined with experimental data, can help to correlate the observed CD signals with specific molecular structures. rsc.org The investigation of chiral benzothiazole derivatives using CD would provide valuable insights into their three-dimensional structure in solution and how chirality influences their electronic properties.

Theoretical and Computational Investigations of 4 1,2 Benzothiazol 5 Yl Oxy Aniline Systems

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometries, vibrational frequencies, and electronic characteristics. For benzothiazole (B30560) derivatives, DFT has been instrumental in elucidating their conformational preferences, electronic properties, and spectroscopic signatures. mdpi.comresearchgate.net

The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. For molecules with rotatable bonds, such as 4-[(1,2-Benzothiazol-5-yl)oxy]aniline, a conformational analysis is crucial to identify the global minimum energy structure and other low-energy conformers.

In a computational study on related benzothiazole derivatives, conformational analysis was performed by systematically varying the dihedral angle between the benzothiazole ring and an adjacent phenyl ring. mdpi.com This process, often conducted in increments over a full 360° rotation, helps to map the potential energy surface and identify the most stable conformations. For a series of benzothiazole derivatives, it was found that conformers at 0° and 180° were energetically more stable. mdpi.com The geometry is typically optimized at a specific level of theory, such as B3LYP with a 6-311G(d,p) basis set, which has been shown to provide reliable results for similar heterocyclic systems. researchgate.net The optimized geometrical parameters, including bond lengths and angles, can then be compared with available experimental data from techniques like X-ray crystallography, if available, to validate the computational model. researchgate.netmdpi.com

Table 1: Representative Conformational Analysis Data

This table is illustrative, based on typical findings for similar benzothiazole derivatives.

Dihedral Angle (°) Relative Energy (kcal/mol) Stability
0 0.00 Stable
30 1.25 Transition State
60 2.50 Transition State
90 3.10 Energy Maximum
120 2.50 Transition State
150 1.25 Transition State

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. scite.ai The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.com

For benzothiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. researchgate.net The HOMO-LUMO energy gap can be influenced by substituents on the molecular scaffold; for instance, electron-withdrawing groups can lower the energy gap. mdpi.comresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.comnih.gov These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): The reciprocal of hardness (1/η)

Electronegativity (χ): Calculated as (I + A) / 2

Electrophilicity Index (ω): Calculated as μ2 / 2η, where μ is the electronic chemical potential (-χ)

These descriptors are valuable for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Calculated Electronic Properties and Reactivity Descriptors

This table presents typical values for benzothiazole-based systems based on DFT calculations.

Parameter Value (eV) Description
EHOMO -5.8170 Energy of the Highest Occupied Molecular Orbital
ELUMO -0.8904 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.9266 Indicator of chemical reactivity and stability
Ionization Potential (I) 5.8170 Energy required to remove an electron
Electron Affinity (A) 0.8904 Energy released when an electron is added
Chemical Hardness (η) 2.4633 Resistance to change in electron distribution
Chemical Softness (S) 0.4060 Reciprocal of hardness
Electronegativity (χ) 3.3537 Ability to attract electrons

DFT calculations are also extensively used to predict spectroscopic properties, which can be compared with experimental data for structural confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. scielo.org.zaresearchgate.net The calculated shifts are often in good agreement with experimental values, aiding in the assignment of signals in the experimental spectra. mdpi.comresearchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. scielo.org.zaresearchgate.net

IR Spectroscopy: DFT can be used to calculate the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the vibrational modes that are active in the infrared (IR) spectrum. The calculated spectrum can be compared with the experimental FT-IR spectrum to identify characteristic functional group vibrations and confirm the molecular structure. mdpi.comresearchgate.net

Table 3: Predicted Spectroscopic Data

This table shows representative predicted data for a benzothiazole derivative.

Spectroscopic Technique Predicted Value Corresponding Transition/Vibration
1H NMR δ 6.8-8.0 ppm Aromatic protons
13C NMR δ 110-160 ppm Aromatic carbons
UV-Vis (TD-DFT) λmax ≈ 340 nm π → π* transition
IR ν ≈ 1600 cm-1 C=C aromatic stretching

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This is particularly useful for understanding conformational changes, solvent effects, and intermolecular interactions. nih.govajchem-a.com

MD simulations can be used to explore the conformational landscape of this compound in a more dynamic way than a simple potential energy scan. semanticscholar.org By simulating the molecule in a solvent box (e.g., water or DMSO) at a given temperature, one can observe the transitions between different conformations and assess their relative stabilities. The root mean square deviation (RMSD) of the atomic positions over time can be monitored to determine if the molecule remains in a stable conformation or undergoes significant structural changes. ajchem-a.comnih.gov This provides a more realistic picture of the molecule's flexibility and preferred shapes in solution.

MD simulations are also invaluable for studying how this compound interacts with its environment, such as solvent molecules or potential biological targets. mdpi.com The simulation can reveal the formation and lifetime of hydrogen bonds, van der Waals contacts, and π-π stacking interactions. mdpi.comajchem-a.com Analyzing the radial distribution function between different atoms can provide quantitative information about the solvation shell around the molecule. This information is crucial for understanding its solubility and how it might bind to a receptor site in a biological system. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the properties of chemicals based on their molecular structure. springernature.comnih.gov QSPR models are built by establishing a mathematical correlation between calculated molecular descriptors and an experimentally determined property. springernature.comnih.gov This approach is invaluable for estimating the physicochemical properties of novel or untested compounds, thereby saving significant time and resources in the research and development process.

For this compound, a QSPR model could be developed to predict various properties such as lipophilicity (logP), solubility, viscosity, or electronic properties. The process begins with the calculation of a wide array of molecular descriptors derived from the compound's optimized three-dimensional structure. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical.

Studies on related aniline (B41778) and benzothiazole derivatives have utilized quantum chemical descriptors calculated via Density Functional Theory (DFT) to build robust QSPR models. researchgate.netbenthamdirect.com For instance, a QSPR analysis of aniline derivatives successfully modeled viscosity using descriptors such as molecular volume, total energy, surface area, and the partial charge on the nitrogen atom, calculated at the DFT B3PW91/6-31G(d,p) level of theory. researchgate.net Similarly, QSPR models for the lipophilicity of aniline derivatives have been developed using descriptors like the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume. benthamdirect.com

To construct a hypothetical QSPR model for this compound and its analogs, one would first calculate a set of relevant quantum chemical descriptors. These descriptors, which quantify various aspects of the molecule's electronic and spatial characteristics, form the basis for the predictive model.

Table 1: Representative Quantum Chemical Descriptors for QSPR Modeling of this compound

DescriptorDescriptionPotential Application
EHOMO Energy of the Highest Occupied Molecular OrbitalPredicts electron-donating ability, related to reactivity and ionization potential.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalPredicts electron-accepting ability, related to electron affinity.
Energy Gap (ΔE) Difference between ELUMO and EHOMOIndicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com
Dipole Moment (µ) Measure of the net molecular polarityCorrelates with solubility in polar solvents and intermolecular interactions. scirp.org
Molecular Volume The volume occupied by the moleculeRelates to steric effects and transport properties like viscosity. researchgate.net
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electronsQuantifies the global electrophilic nature of the compound. mdpi.com
Chemical Hardness (η) Resistance to change in electron distributionA higher value indicates greater stability and lower reactivity. mdpi.com
LogP Octanol-water partition coefficientA key indicator of a molecule's lipophilicity, crucial for predicting absorption and distribution. scirp.org

Once these descriptors are calculated for a series of related compounds (a "training set") with known experimental property values, statistical methods like Multiple Linear Regression (MLR) are employed to generate a predictive equation. researchgate.netbenthamdirect.com This equation can then be used to estimate the property for new compounds, including this compound, based solely on their calculated descriptors.

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a cornerstone for investigating reaction mechanisms at the molecular level. scirp.orgugm.ac.id These techniques allow for the detailed exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies, providing a comprehensive understanding of how a chemical reaction proceeds. For this compound, DFT calculations can be used to predict its reactivity, identify the most likely sites for chemical attack, and elucidate the mechanisms of its formation or degradation.

Theoretical studies on benzothiazole derivatives frequently employ DFT calculations with functionals like B3LYP and basis sets such as 6-31+G(d,p) to analyze molecular structure and reactivity. scirp.orgscirp.org Several key analyses are typically performed:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. scirp.orgscirp.org Red-colored regions indicate negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are susceptible to nucleophilic attack. scirp.org For this compound, an MEP analysis would likely highlight the nitrogen atom of the aniline group and the sulfur and nitrogen atoms of the benzothiazole ring as key reactive sites.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. mdpi.comscirp.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The distribution and energy of these orbitals indicate where the molecule is most likely to react. The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

Thermodynamic Calculations: By calculating the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for reactants, products, and transition states, the spontaneity and energy profile of a reaction can be determined. scirp.orgscirp.org This is essential for predicting whether a proposed reaction pathway is favorable under specific conditions. For example, the synthesis of a benzothiazole derivative can be modeled to confirm if the reaction is exothermic and spontaneous. scirp.orgresearchgate.net

Table 2: Calculated Reactivity Indices for Investigating Reaction Pathways

ParameterDefinitionSignificance for Reaction Mechanisms
Ionization Potential (I) Energy required to remove an electron (approximated by -EHOMO)Indicates susceptibility to oxidation.
Electron Affinity (A) Energy released when an electron is added (approximated by -ELUMO)Indicates susceptibility to reduction.
Chemical Potential (μ) The escaping tendency of electrons from an equilibrium systemRelated to electronegativity; directs electron flow in a reaction.
Chemical Hardness (η) (I - A) / 2Measures resistance to charge transfer. Hard molecules are less reactive. mdpi.com
Electrophilicity Index (ω) μ² / (2η)Quantifies the ability of a molecule to accept electrons. mdpi.com
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occurCalculated from the energy difference between reactants and the transition state; determines reaction rate.

By applying these computational techniques, researchers can predict, for instance, the most likely pathway for the electrophilic substitution on the aniline ring of this compound or model its potential metabolic degradation pathways. These theoretical insights are invaluable for guiding synthetic efforts and understanding the compound's chemical stability and behavior.

Molecular Interactions and Mechanistic Elucidation of 4 1,2 Benzothiazol 5 Yl Oxy Aniline Derivatives

Structure-Activity Relationship (SAR) Studies: Correlating Molecular Structure with Functional Outcomes

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of 4-[(1,2-Benzothiazol-5-yl)oxy]aniline, SAR analyses have provided critical insights into the structural requirements for their desired functional outcomes.

The biological activity of benzothiazole (B30560) aniline (B41778) derivatives can be significantly modulated by the introduction of various substituents on the core structure. These modifications exert electronic and steric effects that influence the molecule's interaction with its biological target.

The electronic properties of the substituents play a pivotal role. The addition of electron-donating groups (EDGs) like methyl (-CH3) or electron-withdrawing groups (EWGs) like nitro (-NO2) can alter the electron density distribution across the molecule. mdpi.com This, in turn, affects the molecule's frontier molecular orbitals (HOMO and LUMO), which is crucial for charge transfer and binding interactions. mdpi.com For instance, studies on benzothiazole derivatives have shown that substituting with a -NO2 group can lower both HOMO and LUMO energy levels, thereby tuning the electronic properties of the compound. mdpi.com

In the context of anticancer activity, specific substitutions on the aniline ring of 2-(4-aminophenyl)benzothiazole derivatives have been shown to enhance cytotoxicity against various cancer cell lines. semanticscholar.orgmdpi.com The exchange of the 3'-position of the aminophenyl ring with methyl groups or halogens (e.g., Chlorine) has been reported to increase antitumor activity against ovarian, colon, and renal cancer cell lines. mdpi.com This suggests that both the electronic nature and the size (steric bulk) of the substituent at this position are critical for optimizing activity. For example, the derivative 2-(4-amino-3-methylphenyl)benzothiazole was developed as a potent antitumor agent. mdpi.com

The following table summarizes the impact of various substituents on the activity of benzothiazole aniline derivatives based on reported research findings.

Core Structure Substituent (R) Position of Substitution Observed Impact
2-(4-aminophenyl)benzothiazoleMethyl (-CH₃)3'-position of aniline ringIncreased antitumor activity mdpi.com
2-(4-aminophenyl)benzothiazoleHalogens (e.g., Cl)3'-position of aniline ringIncreased antitumor activity mdpi.com
Benzothiazole CoreNitro (-NO₂)VariesLowers HOMO/LUMO energy levels, tuning electronic properties mdpi.com
Benzothiazole CoreMethyl (-CH₃)VariesModulates optoelectronic and charge transfer properties mdpi.com

This table is interactive and can be sorted by column headers.

Modifications to the heterocyclic rings within the molecular structure also profoundly impact biological activity. The benzothiazole ring system itself is a key pharmacophore, but altering or fusing it with other heterocyclic systems can lead to novel compounds with different or enhanced properties. semanticscholar.orgmdpi.com

Research into fused heterocyclic systems has demonstrated that the nature of the ring system plays a critical role. For example, the development of pyrrolo[2,1-b] mdpi.comnih.govbenzothiazoles from 1,4-benzothiazine precursors represents a significant structural modification. These angularly fused systems have been investigated as potential inhibitors of centromere-associated protein E (CENP-E), a target for cancer therapy, and as anticonvulsant agents. beilstein-journals.orgnih.gov

Original Heterocycle Modified Heterocycle Potential Biological Application
BenzothiazolePyrrolo[2,1-b] mdpi.comnih.govbenzothiazoleAnticancer (CENP-E inhibition), Anticonvulsant beilstein-journals.orgnih.gov
BenzothiazoleBenzothiazole-Thiazolidinone hybridAntimicrobial researchgate.net
Quinoxaline mdpi.comsemanticscholar.orgmdpi.comTriazolo[4,3-a]quinoxalineAnticonvulsant nih.gov

This table is interactive and can be sorted by column headers.

Mechanistic Probes for Molecular Target Recognition

To understand how these compounds exert their biological effects, it is essential to investigate their interactions with specific molecular targets such as proteins and nucleic acids. Computational and experimental techniques are employed to elucidate these mechanisms.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. This technique also allows for the calculation of binding energy, which estimates the strength of the interaction.

For benzothiazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and rationalizing observed activities. For instance, docking studies of benzothiazole aniline-conjugated metal complexes predicted their binding mode to the minor groove of DNA, with calculated binding energies indicating a stable interaction. nih.gov In another study, novel 4-anilinoquinazoline (B1210976) derivatives were docked into the ATP-binding sites of EGFR and VEGFR-2, revealing binding energies that correlated with their cytotoxic activity. ijcce.ac.ir The most potent compound in that series exhibited a binding energy of -8.24 kcal/mol with VEGFR-2. ijcce.ac.ir

Similarly, docking has been used to study the interaction of benzothiazole-thiazolidinone analogs with microbial enzymes like CYP450 3A4, where a high docking score correlated with potent antimicrobial activity. researchgate.net

The table below presents examples of binding energy calculations for benzothiazole derivatives with various biomolecular targets.

Compound/Derivative Class Biomolecular Target Predicted Binding Energy (kcal/mol)
Benzothiazole Aniline-Salen Metal Complex (MnL)DNA (1BNA)-5.894 nih.gov
Benzothiazole Aniline-Salen Ligand (L)DNA (1BNA)-7.239 nih.gov
4-Anilinoquinazoline derivative (8a)EGFR-6.39 ijcce.ac.ir
4-Anilinoquinazoline derivative (8a)VEGFR-2-8.24 ijcce.ac.ir
Thiazolidinone-Benzothiazole Analog (5b)CYP450 3A4-8.634 (Docking Score) researchgate.net

This table is interactive and can be sorted by column headers.

Identifying the precise binding site on a target biomolecule is crucial for mechanism elucidation. While many drugs target the primary functional (orthosteric) site of a protein, others bind to a distinct (allosteric) site, thereby modulating the protein's function without directly competing with the endogenous ligand. nih.govnih.gov Allosteric modulators can offer advantages such as higher selectivity, as allosteric sites are often less conserved than orthosteric sites across receptor subtypes. nih.govnih.gov

For benzothiazole aniline derivatives, studies have pointed to specific binding interactions. As mentioned, certain complexes are predicted to interact with the minor groove of DNA, a specific binding region. nih.gov In another example, molecular docking of benzothiazole derivatives against E. coli dihydroorotase revealed interactions with specific active site residues, such as LEU222 and ASN44, through hydrogen bonds. mdpi.com The bulky nature of the benzothiazole rings also contributed to strong hydrophobic interactions at the entrance of the active site, potentially blocking substrate access. mdpi.com These findings provide a detailed picture of how these molecules recognize and bind to their targets.

Many benzothiazole derivatives function by inhibiting specific enzymes. Understanding the mechanism of this inhibition (e.g., competitive, non-competitive, uncompetitive) is key to developing more effective drugs. Enzyme kinetics studies are the primary method for elucidating these mechanisms.

For example, a study on methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates, which contain a thiazole (B1198619) ring, identified a potent non-competitive inhibitor of mushroom tyrosinase. nih.gov Lineweaver-Burk and Dixon plot analyses confirmed the non-competitive mechanism and determined the inhibition constant (Ki) to be 1.5 µM. nih.gov Non-competitive inhibition implies that the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding affinity.

Other studies have identified benzothiazin-4-ones as possible inhibitors of acetylcholinesterase (AChE), an important target in Alzheimer's disease research, with the most active compound showing an IC50 value of 8.48 µM. researchgate.net Additionally, derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide have been shown to be selective inhibitors of human carbonic anhydrase isoforms IX and XII over other isoforms. nih.gov

This table summarizes key findings on the enzyme inhibition properties of various benzothiazole and related heterocyclic derivatives.

Compound Class Target Enzyme Inhibition Constant Inhibition Mechanism
Thiazolidinone Derivative (5i)Mushroom TyrosinaseIC₅₀ = 3.17 µM; Kᵢ = 1.5 µM nih.govNon-competitive nih.gov
Benzothiazinone Derivative (5Bd)Acetylcholinesterase (AChE)IC₅₀ = 8.48 µMNot specified researchgate.net
4-methyl-1,2,3-benzoxathiazine 2,2-dioxidesCarbonic Anhydrase IX/XIIMicromolar to nanomolar rangeNot specified nih.gov

This table is interactive and can be sorted by column headers.

Advanced Applications and Functional Materials Derived from 4 1,2 Benzothiazol 5 Yl Oxy Aniline Scaffolds

Development of Chemosensors and Biosensors

The development of sensors for the selective detection of specific chemical and biological species is a critical area of research. The benzothiazole-aniline framework is particularly well-suited for this purpose, offering a platform for creating highly sensitive and selective chemosensors.

The design of chemosensors based on the 4-[(1,2-Benzothiazol-5-yl)oxy]aniline scaffold hinges on the principles of molecular recognition. The core strategy involves creating a specific binding site, or receptor, that has a high affinity for a target analyte. The benzothiazole (B30560) ring, with its nitrogen and sulfur heteroatoms, and the aniline's amino group provide intrinsic electron-donating sites that can coordinate with metal ions.

Key design principles include:

Chelation and Binding Pockets: By introducing additional coordinating atoms (e.g., oxygen or nitrogen from hydroxyl, carbonyl, or imine groups) in proximity to the benzothiazole and aniline (B41778) units, a multi-dentate chelation pocket can be formed. This pocket is sterically and electronically tailored to selectively bind specific metal ions such as Zn²⁺, Cu²⁺, Ni²⁺, and Fe³⁺. The size of the pocket and the nature of the coordinating atoms determine the selectivity for a particular ion.

Anion Recognition: For anion sensing (e.g., cyanide, CN⁻), the design often incorporates a Lewis acidic site or a hydrogen-bond donating group. The interaction can also occur via nucleophilic addition to an electron-deficient part of the molecule, a feature that can be engineered into the scaffold.

Fluorophore-Receptor Integration: The benzothiazole-aniline structure acts as a fluorophore (the signaling unit). The analyte binding site (the receptor unit) is designed to be in close electronic communication with this fluorophore. The binding event with the analyte modulates the electronic properties of the fluorophore, leading to a detectable change in its optical properties.

Table 1: Examples of Analytes Detected by Benzothiazole-Based Chemosensors

Sensor Class Target Analyte Typical Binding Site Selectivity Over
Metal Ion Sensors Zn²⁺, Cu²⁺, Ni²⁺ N, S, O heteroatoms Na⁺, K⁺, Ca²⁺, Mg²⁺
Metal Ion Sensors Fe³⁺ N, S heteroatoms Other transition metals
Anion Sensors CN⁻ Nucleophilic addition site F⁻, Cl⁻, Br⁻, AcO⁻
Biomolecule Sensors Hydrazine Reaction-based cleavage Other amines and ROS

The interaction between a benzothiazole-aniline based sensor and an analyte is transduced into a measurable signal through various photophysical mechanisms. These mechanisms are responsible for the "turn-on," "turn-off," colorimetric, or ratiometric responses observed upon analyte detection.

Intramolecular Charge Transfer (ICT): In many benzothiazole-aniline derivatives, the aniline group acts as an electron donor and the benzothiazole part can be modified to act as an electron acceptor, creating a donor-acceptor (D-A) system. Excitation with light can induce an ICT state. When the sensor binds to an analyte, the efficiency of this ICT process is altered, leading to a change in the fluorescence emission wavelength or intensity. For example, binding a cation can enhance ICT, causing a red shift in emission, while nucleophilic addition of an anion can disrupt the D-A conjugation, causing a blue shift or fluorescence enhancement. szpu.edu.cn

Photoinduced Electron Transfer (PET): In a PET-based sensor, the receptor unit can donate an electron to the excited fluorophore, quenching its fluorescence (a "turn-off" state). When the receptor binds to a target analyte, its electron-donating ability is suppressed, the PET process is inhibited, and the fluorescence of the benzothiazole-aniline fluorophore is restored (a "turn-on" response).

Excited-State Intramolecular Proton Transfer (ESIPT): Molecules with both a proton donor and a proton acceptor in close proximity can undergo ESIPT upon photoexcitation. This leads to a large Stokes shift (a significant separation between absorption and emission wavelengths). Analyte interaction can disrupt the hydrogen bonding necessary for ESIPT, leading to a dramatic change in the fluorescence signal, often switching between two distinct emission colors. nih.govccspublishing.org.cn

Aggregation-Induced Emission (AIE): Some benzothiazole derivatives are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation. A sensor can be designed where the analyte induces either the aggregation or disaggregation of the probe molecules, thereby turning the fluorescence "on" or "off". mdpi.com

These mechanisms allow for highly sensitive detection, with some sensors achieving detection limits in the nanomolar range. nih.gov

Application in Materials Science

The rigid, conjugated structure and favorable electronic properties of the this compound scaffold make its derivatives suitable for a range of applications in materials science, from electronic devices to protective coatings.

The delocalized π-electron system extending across the benzothiazole and aniline rings endows these molecules with semiconductor properties and strong fluorescence, making them excellent candidates for optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives have been extensively studied as materials for OLEDs. Their non-planar geometry can be beneficial in preventing intermolecular aggregation, which often quenches fluorescence in the solid state. researchgate.net They can be tuned to emit light across the visible spectrum, with a particular focus on developing efficient deep-blue emitters, which are crucial for full-color displays and white lighting. nih.govwhiterose.ac.uk The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be precisely controlled through chemical modification to facilitate efficient charge injection and transport within the OLED device structure. researchgate.net

Fluorescent Probes for Bioimaging: The strong fluorescence and biocompatibility of certain benzothiazole-aniline derivatives allow them to be used as fluorescent probes for cellular imaging. researchgate.net By attaching specific targeting groups, these probes can be directed to particular organelles, such as mitochondria. ccspublishing.org.cn Their fluorescence can be designed to respond to changes in the local cellular environment, such as pH, viscosity, or the presence of specific enzymes, providing a powerful tool for studying cellular processes and diagnosing diseases. ccspublishing.org.cn

Derivatives of benzothiazole and aniline are well-established as effective corrosion inhibitors for metals, particularly for steel in acidic environments. nih.govresearchgate.netorganic-chemistry.org The protective action of compounds based on the this compound scaffold is attributed to their ability to adsorb onto the metal surface and form a protective barrier.

The mechanism of inhibition involves several key interactions:

Adsorption Mechanism: The inhibitor molecules displace water molecules from the metal surface and form a film that blocks the active sites for corrosion. This adsorption process can be a combination of physisorption (electrostatic interactions between the charged metal surface and the molecule) and chemisorption.

Role of Heteroatoms and π-Electrons: Chemisorption is facilitated by the lone pair electrons on the nitrogen and sulfur atoms of the benzothiazole moiety and the nitrogen of the aniline group. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. Additionally, the π-electrons of the aromatic rings can interact with the metal surface.

Protective Film Formation: This adsorption leads to the formation of a dense, stable film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive medium and inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Studies show that these compounds can act as mixed-type inhibitors. researchgate.net The stability and coverage of this film are dependent on the inhibitor's concentration, temperature, and molecular structure.

Table 2: Adsorption Characteristics of Benzothiazole Derivatives as Corrosion Inhibitors

Metal Corrosive Medium Adsorption Isotherm Inhibition Type Mechanism Highlights
Mild Steel 1 M H₂SO₄ Not specified Cathodic Adsorption via N, S atoms and aromatic rings. nih.gov
Carbon Steel 1 M H₃PO₄ Temkin Mixed-type Adsorption on the metal surface. researchgate.net
Mild Steel 1 N HCl Langmuir Mixed-type Formation of a protective layer via N, S atoms. organic-chemistry.org
Galvanised Steel NaCl solution Not specified Mixed-type Chemisorption and complex formation with Zn²⁺. researchgate.netresearchgate.net

Catalytic and Photocatalytic Roles of Benzothiazole-Aniline Constructs

While the primary applications of benzothiazole-aniline derivatives have been in sensing and materials, their electronic structure suggests significant potential in catalysis, particularly in photocatalysis.

The donor-acceptor (D-A) nature inherent in the benzothiazole-aniline scaffold is a key feature for photocatalytic applications. This electronic arrangement facilitates efficient charge separation upon photoexcitation, which is a critical step in any photocatalytic cycle. When the molecule absorbs a photon, an electron is promoted from the HOMO (often localized on the donor part, like aniline) to the LUMO (often localized on the acceptor part, like benzothiazole). This separation of the electron and hole prevents their rapid recombination, allowing them to participate in redox reactions with substrate molecules.

Recent research has demonstrated that materials incorporating benzothiadiazole (a closely related acceptor unit) into covalent organic frameworks (COFs) are highly effective photocatalysts for hydrogen evolution from water. szpu.edu.cnresearchgate.netresearchgate.net The ordered porous structure and the D-A character of these frameworks lead to high rates of hydrogen production under visible light. researchgate.net The triphenylamine (an aniline derivative) and benzothiadiazole units act as the primary active sites for the reaction. researchgate.net

Furthermore, metal complexes utilizing benzothiazole-aniline type ligands have been synthesized and characterized. mdpi.comnih.govmdpi.com The ability of the nitrogen and sulfur atoms to coordinate with transition metals opens the possibility of using these complexes as catalysts for a variety of organic transformations, such as the catalytic reduction of nitroarenes, a benchmark reaction in catalysis research. nih.govresearchgate.net While direct catalytic applications of the specific this compound molecule are still an emerging area, the foundational properties of its scaffold point to a promising future in the development of novel catalytic systems.

Future Perspectives and Emerging Research Avenues for 4 1,2 Benzothiazol 5 Yl Oxy Aniline Chemistry

Innovations in Synthesis and Diversification of the Benzothiazole-Aniline Scaffold

The future of 4-[(1,2-Benzothiazol-5-yl)oxy]aniline chemistry is intrinsically linked to the development of novel and efficient synthetic methodologies. While classical methods often involve the condensation of 2-aminothiophenols with carbonyl compounds, emerging research is focused on greener, more versatile, and high-throughput approaches. nih.gov One-pot synthesis procedures and the use of environmentally benign catalysts are becoming increasingly important for generating libraries of derivatives. nih.gov

Future synthetic strategies will likely concentrate on:

Late-stage Functionalization: Developing reactions that allow for the modification of the core scaffold after its initial synthesis. This enables the rapid generation of diverse analogues from a common intermediate, which is crucial for structure-activity relationship (SAR) studies.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of benzothiazole (B30560) aniline (B41778) derivatives. This technology offers improved control over reaction parameters, enhanced safety, and scalability, making it ideal for producing compound libraries for screening.

Catalyst Development: Exploring novel catalysts, such as polymer-grafted iodine acetate (B1210297) or methanesulfonic acid on silica, can promote efficient cyclization and condensation reactions under milder conditions. nih.gov

Structural Diversification: Introducing a wide range of substituents on both the benzothiazole and aniline rings is a key strategy for tuning the electronic, steric, and pharmacokinetic properties of the molecules. mdpi.comnih.gov For instance, adding methyl or halogen groups has been shown to increase the antitumor activity of related BTA compounds. mdpi.com

Integration of Advanced Computational Methods for Predictive Design

Advanced computational chemistry is poised to revolutionize the design of novel this compound derivatives. mdpi.com By predicting molecular properties and interactions in silico, researchers can prioritize the synthesis of compounds with the highest potential, thereby saving significant time and resources. researchgate.net

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic structure of the scaffold. mdpi.com By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the reactivity and kinetic stability of new derivatives. mdpi.com A smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.com

Molecular Docking: This technique is a powerful tool for predicting the binding modes and affinities of ligands to biological macromolecules like DNA or proteins. nih.govsemanticscholar.org For example, docking studies on related BTA derivatives have predicted their interaction with the minor groove of DNA, a common binding mode for small molecule drugs. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can guide the design of more potent and selective compounds. This allows for the rational design of derivatives with enhanced therapeutic properties.

The following table summarizes predictive data from computational studies on related benzothiazole aniline scaffolds, illustrating the power of these methods.

DerivativeTargetPredicted Binding Energy (kcal/mol)Predicted Interaction Type
Ligand L (BTA derivative)1BNA (DNA)-7.239Groove Binding
MnL (BTA-metal complex)1BNA (DNA)-5.894Groove Binding
Parent BTA1BNA (DNA)-6.618Groove Binding

This data is derived from studies on related benzothiazole aniline (BTA) structures and is presented to illustrate the application of computational methods. nih.gov

Exploration of Novel Molecular Recognition and Binding Modes

Understanding how the this compound scaffold interacts with biological targets is fundamental to its development as a therapeutic agent or molecular probe. Current research on analogous compounds has primarily focused on DNA as a target. mdpi.comnih.gov Molecular modeling suggests that the BTA fragment can fit into the minor groove of DNA, forming hydrogen bonds with base pairs via its sulfur and amine groups. mdpi.com

Future research will expand this scope to explore other molecular targets and binding phenomena:

RNA Targeting: Given the increasing interest in RNA as a therapeutic target, investigating the interaction of this scaffold with specific RNA structures, such as hairpins or quadruplexes, is a promising avenue. acs.org

Enzyme Inhibition: Many benzothiazole derivatives are known to be effective enzyme inhibitors. nih.gov Future studies could explore the potential of this compound derivatives to inhibit key enzymes implicated in disease, such as kinases, topoisomerases, or tyrosinase. nih.govnih.gov

Protein-Protein Interactions: The scaffold could be designed to disrupt specific protein-protein interactions that are critical for disease progression.

Advanced Spectroscopic Analysis: Utilizing advanced techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will provide detailed quantitative data on binding affinities and thermodynamics, complementing the insights from computational docking.

The primary modes of interaction for small molecules with DNA are intercalation and groove binding. mdpi.comnih.gov While groove binding involves the ligand fitting into the major or minor grooves, intercalation involves the planar molecule stacking between DNA base pairs. semanticscholar.org Exploring how modifications to the this compound structure influence these binding preferences is a key area for future investigation.

Development of Multi-Functional Hybrid Materials and Systems

The unique properties of the benzothiazole-aniline scaffold make it an excellent candidate for incorporation into multi-functional hybrid materials. By combining this organic moiety with other components, such as metals or polymers, researchers can create novel systems with synergistic or entirely new functionalities. nih.gov

Emerging areas in this domain include:

Metallo-drugs: Conjugating the scaffold to metal centers, such as platinum or manganese, can create potent therapeutic agents. nih.govnih.gov In such hybrids, the benzothiazole aniline ligand can act as a targeting vehicle, while the metal provides cytotoxic or catalytic activity. nih.govnih.gov This approach aims to develop non-platinum chemotherapeutic agents to overcome the limitations of drugs like cisplatin. nih.govsemanticscholar.org

Organic Electronics: The conjugated π-system of the benzothiazole-aniline structure suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Future work could focus on synthesizing polymers or dendrimers incorporating this scaffold to create materials with tailored optoelectronic properties.

Sensors and Probes: The benzothiazole scaffold is a component of Thioflavin T, a dye used to detect amyloid fibrils. nih.gov Derivatives of this compound could be developed as fluorescent probes for detecting specific biomolecules, ions, or changes in the cellular environment.

Synergistic Approaches in Chemical Biology and Advanced Materials Science

The ultimate potential of the this compound scaffold will be realized through the convergence of chemical biology and advanced materials science. This interdisciplinary approach allows for a seamless transition from fundamental molecular understanding to practical application.

Future synergistic avenues include:

Theranostic Systems: Developing hybrid materials that combine therapeutic and diagnostic capabilities. For example, a nanoparticle loaded with a cytotoxic benzothiazole aniline derivative could also be functionalized with a fluorescent version of the same scaffold for real-time imaging of drug delivery and target engagement.

Smart Materials for Drug Delivery: Incorporating the scaffold into stimuli-responsive polymers. These materials could be designed to release a therapeutic derivative in response to specific biological triggers found in a diseased environment, such as a change in pH or the presence of a particular enzyme.

Bio-compatible Coatings: Using the scaffold to create functional coatings for medical implants. These coatings could possess inherent antimicrobial properties while also promoting favorable interactions with surrounding tissues.

By leveraging the tools of chemical biology to understand and validate the molecular mechanisms of these compounds, materials scientists can then rationally design and fabricate advanced systems for a wide range of applications, from targeted cancer therapy to next-generation electronics and diagnostics. researchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-[(1,2-Benzothiazol-5-yl)oxy]aniline?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling to form the ether linkage between the benzothiazole and aniline moieties. Key steps include:

  • Benzothiazole activation : The 5-hydroxybenzothiazole precursor is activated using reagents like potassium carbonate or cesium fluoride to deprotonate the hydroxyl group .
  • Coupling reaction : The activated benzothiazole reacts with 4-fluoro-nitrobenzene (or similar) under microwave-assisted conditions or refluxing in polar aprotic solvents (e.g., DMF, DMSO) to form the ether bond. Subsequent reduction of the nitro group to an amine is achieved with catalytic hydrogenation (Pd/C, H₂) or tin chloride .
  • Example yield : A structurally analogous compound, N-[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]aniline, achieved a 95% yield under optimized conditions .

Advanced: How can computational modeling guide the design of derivatives for enhanced bioactivity?

Answer:
Density functional theory (DFT) calculations and molecular docking are critical for rational design:

  • Electronic properties : DFT analyzes the HOMO-LUMO gap of the benzothiazole ring to predict charge-transfer interactions, relevant for photodynamic therapy or sensor applications .
  • Docking studies : The compound’s amine group and benzothiazole ring can be docked into enzyme active sites (e.g., kinase inhibitors) using software like AutoDock Vina. For example, in afatinib synthesis, similar aniline derivatives target EGFR tyrosine kinase domains .
  • SAR analysis : Substituent effects on the benzothiazole (e.g., electron-withdrawing groups at the 2-position) are modeled to optimize binding affinity or solubility .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the ether linkage (δ ~6.8–7.5 ppm for aromatic protons) and amine group (δ ~3.5–5.0 ppm, depending on exchange rate). 2D NMR (COSY, HSQC) resolves overlapping signals in the benzothiazole region .
  • Mass spectrometry (EI-MS) : Fragmentation patterns (e.g., loss of the benzothiazole moiety at m/z 135) validate the molecular ion peak. For example, 4-(5-(cinnamoyloxy)-1H-tetrazol-1-yl)aniline showed diagnostic cleavage of the tetrazole ring .
  • IR spectroscopy : Stretching frequencies for C-O-C (~1250 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups .

Advanced: How can crystallographic data resolve contradictions in reported biological activity?

Answer:

  • Single-crystal X-ray diffraction : SHELX-refined structures (e.g., SHELXL ) reveal conformational flexibility of the benzothiazole-aniline linkage. Discrepancies in activity may arise from torsional angles affecting target binding.
  • Polymorphism screening : Differential scanning calorimetry (DSC) and PXRD identify polymorphs. For instance, varying crystal packing in similar compounds (e.g., brivanib alaninate ) alters solubility and bioavailability.
  • Electron density maps : Charge density analysis (via multipole refinement) clarifies protonation states of the amine group under physiological conditions .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : The benzothiazole moiety is prone to photodegradation; store in amber vials at -20°C under inert gas (argon) .
  • Moisture control : The amine group is hygroscopic. Use desiccants (silica gel) and vacuum-sealed containers to prevent hydrolysis .
  • Long-term stability : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Related compounds showed <5% degradation under these conditions .

Advanced: What strategies address discrepancies in reported reaction yields for derivatives?

Answer:

  • Reaction optimization : Design of experiments (DoE) evaluates variables like solvent polarity (e.g., DMF vs. THF) and temperature. For example, microwave synthesis reduced reaction time from 24 h to 2 h for a tetrazole-aniline analog .
  • Byproduct analysis : LC-MS identifies side products (e.g., over-oxidation of the amine) that reduce yield. Reductive workup with NaBH₄ may suppress this .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI for Ullmann coupling) improve efficiency. A CuI/1,10-phenanthroline system increased yields by 20% in analogous reactions .

Basic: How is the purity of the compound validated for biological assays?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve baseline separation. Purity >95% is required for in vitro studies .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%). For C₁₃H₁₁N₂OS, calculated: C 63.14%, H 4.48%, N 11.33% .
  • TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization confirm absence of starting materials .

Advanced: What mechanistic insights explain its potential as a kinase inhibitor?

Answer:

  • ATP-binding pocket interaction : The benzothiazole ring mimics adenine in ATP, forming π-π stacking with kinase hydrophobic pockets. Molecular dynamics simulations predict binding free energies (ΔG ~ -9 kcal/mol) .
  • Resistance profiling : Mutagenesis studies (e.g., T790M mutation in EGFR) assess efficacy. Analogous compounds showed IC₅₀ shifts from 1 nM to 50 nM in resistant cell lines .
  • Allosteric modulation : Fluorescence polarization assays measure displacement of labeled ATP analogs. Structure-activity relationship (SAR) data guide substitutions at the 4-position of the aniline ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.